molecular formula C12H17N3O2Si B12507820 2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate

2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate

Cat. No.: B12507820
M. Wt: 263.37 g/mol
InChI Key: UJFXDCCAHAOMSW-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate typically involves the reaction of 1H-benzo[d][1,2,3]triazole with 2-(Trimethylsilyl)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can modify the triazole ring or the attached functional groups .

Scientific Research Applications

2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules .

Properties

Molecular Formula

C12H17N3O2Si

Molecular Weight

263.37 g/mol

IUPAC Name

2-trimethylsilylethyl benzotriazole-1-carboxylate

InChI

InChI=1S/C12H17N3O2Si/c1-18(2,3)9-8-17-12(16)15-11-7-5-4-6-10(11)13-14-15/h4-7H,8-9H2,1-3H3

InChI Key

UJFXDCCAHAOMSW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1C2=CC=CC=C2N=N1

Origin of Product

United States

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